molecular formula C14H16ClNO B2763934 N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide CAS No. 2411244-93-2

N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide

Cat. No.: B2763934
CAS No.: 2411244-93-2
M. Wt: 249.74
InChI Key: BXXMNNMSNUWPNC-UHFFFAOYSA-N
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Description

N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide is a chemical compound characterized by the presence of a chlorophenyl group attached to a cyclobutyl ring, which is further linked to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction using a chlorophenyl halide and a suitable base.

    Attachment of the Prop-2-enamide Moiety: The final step involves the coupling of the cyclobutyl-chlorophenyl intermediate with a prop-2-enamide derivative under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibiting or activating enzymatic activity.

    Interact with Receptors: Modulating receptor-mediated signaling pathways.

    Affect Gene Expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide: Shares structural similarities but differs in the presence of a methoxy group and a sulfonamide moiety.

    N-[(4-Chlorophenyl)methyl]cyclobutyl]prop-2-enamide: Similar structure but lacks the cyclobutyl ring.

Uniqueness

N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide is unique due to its specific combination of a chlorophenyl group, cyclobutyl ring, and prop-2-enamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)cyclobutyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c1-2-14(17)16-9-10-7-12(8-10)11-3-5-13(15)6-4-11/h2-6,10,12H,1,7-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXMNNMSNUWPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CC(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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